Chemical structure and properties of 5-chloro-4-fluoro-2-nitrobenzoic acid
Chemical structure and properties of 5-chloro-4-fluoro-2-nitrobenzoic acid
This guide provides an in-depth technical analysis of 5-chloro-4-fluoro-2-nitrobenzoic acid , a specialized halogenated nitro-aromatic scaffold used in the synthesis of bioactive heterocyclic compounds, particularly in medicinal chemistry and agrochemical discovery.
A Versatile Scaffold for Regioselective Heterocyclic Synthesis
Executive Summary
5-Chloro-4-fluoro-2-nitrobenzoic acid (CAS 138762-97-7 ) is a multi-functionalized benzene derivative characterized by a unique substitution pattern that enables highly specific regioselective transformations.[1] Unlike its more common isomer (2-chloro-4-fluoro-5-nitrobenzoic acid, a Saflufenacil intermediate), this compound features a nitro group ortho to the carboxylic acid and a chlorine atom para to the nitro group. This specific electronic arrangement creates distinct electrophilic sites, making it a valuable building block for quinazolinones , indazoles , and anthranilic acid derivatives .
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The molecule is defined by the interplay between three electron-withdrawing groups (EWGs): nitro (-NO₂), carboxyl (-COOH), and the halogens (F, Cl). This combination results in significant acidity and an electron-deficient ring susceptible to nucleophilic attack.
Table 1: Key Technical Specifications
| Property | Data |
| CAS Registry Number | 138762-97-7 |
| IUPAC Name | 5-Chloro-4-fluoro-2-nitrobenzoic acid |
| Molecular Formula | C₇H₃ClFNO₄ |
| Molecular Weight | 219.55 g/mol |
| SMILES | OC(=O)C1=CC(F)=C(Cl)C=C1=O |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 138–142 °C (Typical range for this class) |
| Predicted pKa | 1.8 – 2.2 (Enhanced acidity due to ortho-NO₂ and para-F effects) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Structural Analysis & Electronic Effects
The reactivity of this scaffold is dictated by the orientation of its substituents. Understanding the electronic vectors is crucial for predicting reaction outcomes.
-
C1-Carboxyl (COOH): Acts as a moderate EWG. It directs electrophiles to the meta position (C3) but activates the para position (C4) for Nucleophilic Aromatic Substitution (S_NAr) to a lesser extent.
-
C2-Nitro (NO₂): The strongest EWG on the ring. It exerts a powerful inductive (-I) and mesomeric (-M) effect. Crucially, it activates the positions ortho and para to itself for nucleophilic attack.
-
C4-Fluorine: Located meta to the nitro group and para to the carboxyl group.
-
C5-Chlorine: Located para to the nitro group.
Critical Reactivity Insight: In S_NAr reactions, the C5-Chlorine is significantly more activated than the C4-Fluorine. This is because the C5 position is para to the strong nitro group, allowing for resonance stabilization of the Meisenheimer complex. The C4-Fluorine, while a better leaving group intrinsically, is only activated by the weaker carboxyl group (para) and is meta to the nitro group. Consequently, nucleophiles (amines, thiols) will preferentially displace the Chlorine at C5 .
Visualization: Electronic Activation Map
Caption: Activation vectors showing why C5-Cl is the primary electrophilic site due to the para-nitro effect.[2][3][4][5][6]
Synthetic Routes[4][8][9][10]
The synthesis of 5-chloro-4-fluoro-2-nitrobenzoic acid generally avoids direct nitration of 3-chloro-4-fluorobenzoic acid, as that route typically yields the 5-nitro isomer (due to the directing effects of F and COOH). The preferred route involves the chlorination of a pre-nitrated precursor.
Primary Route: Chlorination of 4-Fluoro-2-nitrobenzoic Acid
This method ensures the correct placement of the nitro group before introducing the chlorine atom.
-
Starting Material: 4-Fluoro-2-nitrobenzoic acid (CAS 394-01-4).[7]
-
Reagent: Chlorine gas (
) or Sulfuryl chloride ( ) with a Lewis acid catalyst ( ). -
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
The Fluorine (C4) is an ortho/para director.
-
The Nitro (C2) and Carboxyl (C1) are meta directors.
-
Regioselectivity: The position ortho to Fluorine (C5) is sterically accessible and electronically favored (meta to both EWGs). The C3 position is sterically crowded (between NO₂ and F).
-
-
Conditions: 50–80 °C, neat or in chlorinated solvent.
-
Yield: Typically 85–95%.
Applications in Drug Discovery[9]
This scaffold is a "privileged structure" for designing inhibitors that require a specific vectors for hydrogen bonding and hydrophobic interactions.
A. Kinase Inhibitors (EGFR/HER2)
The 2-nitro group can be reduced to an aniline (2-amino-5-chloro-4-fluorobenzoic acid), which serves as a precursor to 4-anilinoquinazolines .
-
Workflow:
-
Reduction of NO₂ to NH₂ (
or ). -
Cyclization with formamide or urea to form the quinazolinone core.
-
Chlorination of the quinazolinone to form a 4-chloroquinazoline.
-
Coupling with an aniline to generate the kinase inhibitor pharmacophore.
-
B. Antibacterial Agents (Fluoroquinolones)
The C4-Fluorine is essential for biological activity (gyrase inhibition), while the C5-Chlorine can be used to introduce solubilizing groups or lipophilic side chains via S_NAr before the final cyclization.
Experimental Workflow: S_NAr Functionalization
Due to the activation profile described in Section 3, researchers can selectively functionalize the C5 position.
Protocol: Selective C5-Amination
-
Dissolution: Dissolve 1.0 eq of 5-chloro-4-fluoro-2-nitrobenzoic acid in DMF.
-
Base: Add 2.5 eq of DIPEA (Diisopropylethylamine).
-
Nucleophile: Add 1.1 eq of the desired amine (e.g., morpholine, piperazine).
-
Reaction: Stir at 60 °C for 4–6 hours.
-
Note: Higher temperatures (>100 °C) may lead to competition from the C4-Fluorine displacement.
-
-
Workup: Pour into ice water, adjust pH to 3–4 with dilute HCl. Filter the precipitate.[2]
Visualization: Synthetic Utility Tree
Caption: Synthetic divergence showing the reduction to anthranilic acid derivatives and selective S_NAr pathways.
Handling & Safety (MSDS Highlights)
As a halogenated nitro-benzoic acid, this compound poses specific hazards. It is not only an irritant but potentially sensitizing.
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves (0.11 mm minimum thickness) and safety goggles.
-
Incompatibility: Avoid contact with strong bases and strong reducing agents (risk of exothermic decomposition).
-
References
-
PubChem Compound Summary. (2025). 2-Chloro-4-fluoro-5-nitrobenzoic Acid (Isomer comparison and properties). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). Product Specification: 5-chloro-4-fluoro-2-nitrobenzoic acid (CAS 138762-97-7).[1][3][8][9][10][11] Merck KGaA. Link
-
Beilstein Journal of Organic Chemistry. (2011). Reactions of polyhalogenated pyrimidines and benzenes with nucleophiles (Mechanistic insights on S_NAr regioselectivity). Link
-
World Intellectual Property Organization (WIPO). (2022). Patent WO2022201155: Preparation of Halogenated Nitrobenzoic Acids. Link
-
MDPI Molecules. (2020). Theoretical Description of Nucleophilic Attack on Nitroarenes. Link
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